molecular formula C11H20O2 B14416396 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 82815-98-3

2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B14416396
CAS No.: 82815-98-3
M. Wt: 184.27 g/mol
InChI Key: MTYYVYSGOQMSSI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions. This reaction forms a ketal, which is the spiro compound . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted spiro compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other spirocyclic compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

82815-98-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4,4-dimethyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C11H20O2/c1-10(2)8-9-12-11(13-10)6-4-3-5-7-11/h3-9H2,1-2H3

InChI Key

MTYYVYSGOQMSSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2(O1)CCCCC2)C

Origin of Product

United States

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